molecular formula C13H18N2O3 B1296486 N,N-diisopropyl-4-nitrobenzamide CAS No. 79606-48-7

N,N-diisopropyl-4-nitrobenzamide

Cat. No. B1296486
CAS RN: 79606-48-7
M. Wt: 250.29 g/mol
InChI Key: RDBKRCFDYJOIDU-UHFFFAOYSA-N
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Description

N,N-diisopropyl-4-nitrobenzamide is a chemical compound with the molecular formula C13H18N2O3 . It is also known by other names such as 4-hydroxy oxido amino-n,n-diisopropylbenzamide, 4-nitro-n,n-di propan-2-yl benzamide, 4-nitro-n,n-bis propan-2-yl benzamide, n,n-diisopropyl-4-nitro-benzamide, n,n-bis methylethyl 4-nitrophenyl carboxamide .


Synthesis Analysis

The synthesis of N,N-diisopropyl-4-nitrobenzamide can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by the readily available base LDA (lithium diisopropylamide) .


Molecular Structure Analysis

The molecular structure of N,N-diisopropyl-4-nitrobenzamide consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is approximately 250.294 g/mol .


Chemical Reactions Analysis

N,N-diisopropyl-4-nitrobenzamide can undergo various chemical reactions. For instance, it can undergo direct alkylation with methyl sulfides under transition metal-free conditions . This reaction is promoted by the readily available base LDA (lithium diisopropylamide), resulting in an efficient and selective synthesis of α-sulfenylated ketones .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A series of 4-nitro-N-phenylbenzamides, including compounds related to N,N-diisopropyl-4-nitrobenzamide, were synthesized and exhibited significant anticonvulsant properties. Their evaluation in the maximal electroshock-induced seizure test in mice highlighted the potential of these compounds as anticonvulsants (Bailleux et al., 1995).

Antiarrhythmic Activity

  • New derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides demonstrated a unique spectrum of antiarrhythmic activity. These compounds, including variations of N,N-diisopropyl-4-nitrobenzamide, were synthesized and identified as potential lead drugs for antiarrhythmic applications (Likhosherstov et al., 2014).

Chemotherapeutic Potential

  • The prodrug 4-iodo-3-nitrobenzamide, related to N,N-diisopropyl-4-nitrobenzamide, was found to have potential chemotherapeutic activity. Its reduction in tumor cells resulted in cell death, indicating a possible role in cancer treatment (Mendeleyev et al., 1995).

Vibrational Spectroscopic Analysis

  • N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, was analyzed using different Density Functional Theory (DFT) methods. These analyses provide insights into the electronic properties of such compounds, which could be applicable to N,N-diisopropyl-4-nitrobenzamide for potential electro-optical applications (Dwivedi & Kumar, 2019).

Development of Anticonvulsants

  • Studies on derivatives of 1,3,4-thiadiazole, including N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, revealed significant anticonvulsive activity. These findings provide a basis for exploring similar properties in N,N-diisopropyl-4-nitrobenzamide (Sych et al., 2018).

Future Directions

N,N-diisopropyl-4-nitrobenzamide and similar compounds have potential for various applications. For instance, NHC–CDI adducts have been applied as amidinate-type ligands for transition metals and nanoparticles, as junctions in zwitterionic polymers, and to stabilize distonic radical cations . These applications and potential future directions are discussed in the referenced paper .

properties

IUPAC Name

4-nitro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-5-7-12(8-6-11)15(17)18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKRCFDYJOIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000621
Record name 4-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-4-nitrobenzamide

CAS RN

79606-48-7
Record name N,N-Bis(1-methylethyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79606-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxy(oxido)amino)-N,N-diisopropylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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